1-Methyl-6,7-diphenyllumazine
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 1-Methyl-6,7-diphenyllumazine often involves novel methodologies that lead to the creation of bioactive molecules. A study highlighted the design and synthesis of 1,5-Diphenyl-2-penten-1-one analogues with bioactivities, indicating methods that could be applicable to the synthesis of related compounds (Xu et al., 2016).
Molecular Structure Analysis
The molecular structure of derivatives similar to 1-Methyl-6,7-diphenyllumazine has been explored, revealing insights into their configuration and the implications for their reactivity and bioactivity. For example, the molecular structures of reduced 1,2,4-triazine derivatives have been determined, showcasing structural details that could influence the properties of 1-Methyl-6,7-diphenyllumazine (Ayato et al., 1981).
Chemical Reactions and Properties
Research into the chemical behavior of 1,2,4-triazine derivatives, which share a core structure with 1-Methyl-6,7-diphenyllumazine, has provided insights into nucleophilic and electrophilic reactions, offering a foundation for understanding the chemical reactivity of 1-Methyl-6,7-diphenyllumazine and its derivatives (Abdel-Rahman et al., 2015).
Physical Properties Analysis
While specific studies on the physical properties of 1-Methyl-6,7-diphenyllumazine were not identified, research on related compounds can provide valuable context. The physical properties, such as solubility, melting point, and crystalline structure, often play a crucial role in the compound's application and behavior in biological systems.
Chemical Properties Analysis
The chemical properties of compounds related to 1-Methyl-6,7-diphenyllumazine, including their reactivity, stability, and interactions with other molecules, are essential for their potential use in various applications. Studies on the synthesis and antimicrobial activity of pyrazoles and fused pyrimidine derivatives bearing a triazine moiety demonstrate the chemical versatility and potential of such compounds for further development (Gomha & Hassaneen, 2011).
Scientific Research Applications
Alzheimer's Disease Treatment : A study by Yazdani et al. (2019) highlighted the potential of new 5,6-diphenyl triazine-thio methyl triazole hybrid derivatives as Alzheimer's disease modifying agents, particularly compounds 4a and 4h, due to their significant inhibitory activities against BACE1 (Yazdani et al., 2019).
Nucleoside Synthesis : Hutzenlauch et al. (1976) conducted research on the glycosidation of 6,7-diphenyllumazine, exploring its potential in nucleoside synthesis (Hutzenlauch, Kobayashi, & Pfleiderer, 1976).
NMR Spectroscopy in Chemistry : Jacobsen and Rose (1987) utilized carbon-13 nuclear magnetic resonance spectroscopy to identify new zwitterionic N 1 methylation products in 1,2,4-triazin-5(2H)-one derivatives, including the 3-phenyl-l, 2, 4-triazin-5(2H)-one and 6-methyl and 6-phenyl derivatives (Jacobsen & Rose, 1987).
Synthesis of Oxazine Derivatives : Sheikhshoaie et al. (2010) synthesized the compound 5,6-dihydro-6-methyl-2,3-diphenyl-2H-1,4-oxazine-2-ol by condensation of 1,2-diphenylethanone with 1-amino-2-propanol (Sheikhshoaie, Belaj, & Kamali, 2010).
Antifungal and Insecticidal Activities : Xu et al. (2016) reported that novel piperazine-containing 1,5-Diphenyl-2-penten-1-one analogues exhibited moderate to good antifungal and insecticidal activities (Xu et al., 2016).
Cancer Cell Apoptosis Induction : Fu et al. (2017) discovered that 5,6-diaryl-1,2,4-triazines hybrids with a 1,2,3-triazole linker could act as potential apoptosis inducers against cancer cell lines (Fu et al., 2017).
Antimicrobial and Antifungal Properties : Ucherek et al. (2008) found that Methyl 2-[5-oxo-3,4-di-(2-pirydyl)-1,4,5,6-tetrahydro-1,2,4-triazine-6-ylidene] acetate showed promising antimicrobial and antifungal properties (Ucherek et al., 2008).
properties
IUPAC Name |
1-methyl-6,7-diphenylpteridine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O2/c1-23-17-16(18(24)22-19(23)25)20-14(12-8-4-2-5-9-12)15(21-17)13-10-6-3-7-11-13/h2-11H,1H3,(H,22,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJLIMGNICCMQHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10314281 | |
Record name | 1-Methyl-6,7-diphenyllumazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10314281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-6,7-diphenyllumazine | |
CAS RN |
19845-24-0 | |
Record name | NSC281794 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281794 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Methyl-6,7-diphenyllumazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10314281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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